(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a fluorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile typically involves the condensation of a benzothiazole derivative with a fluorophenylacetonitrile under basic conditions. Common reagents might include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzothiazole derivatives or fluorophenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action for compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile would depend on their specific biological targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a chlorine atom instead of fluorine, potentially leading to different reactivity and biological properties.
Uniqueness
The presence of the fluorine atom in (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile can significantly influence its chemical and biological properties, such as increasing its lipophilicity or altering its binding affinity to biological targets.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZUSBHYTRVVMA-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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